N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-20-8-11-23(14)12-9-21-18(26)19(27)22-15-5-4-6-16(13-15)24-10-3-2-7-17(24)25/h4-6,8,11,13H,2-3,7,9-10,12H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOGMSQOLHLJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can be achieved through a multi-step process involving the following key steps:
Formation of the imidazole derivative: The starting material, 2-methyl-1H-imidazole, is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(2-methyl-1H-imidazol-1-yl)ethylamine.
Synthesis of the piperidine derivative: The piperidine ring is introduced by reacting 2-oxopiperidine with a suitable phenyl derivative to form 3-(2-oxopiperidin-1-yl)phenylamine.
Coupling reaction: The final step involves the coupling of the imidazole and piperidine derivatives with oxalyl chloride to form the desired oxalamide compound. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted imidazole and piperidine derivatives.
Scientific Research Applications
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the roles of specific proteins or enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a ligand in catalysis.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also influence cellular signaling pathways, resulting in changes in gene expression or protein function.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Target Compound vs. SC-58272 (Pfizer)
- Synthesis : Both compounds utilize imidazole-based alkylation/acylation. SC-58272 employs sequential N-alkylation and lysinamide coupling , whereas the target compound likely involves N-acylation of a pre-formed imidazole-ethylamine intermediate with 3-(2-oxopiperidin-1-yl)phenylcarboxylic acid, akin to methods in .
- Solubility : The ethanediamide linker in the target compound may improve aqueous solubility compared to SC-58272’s lipophilic cyclohexylethyl group.
Target Compound vs. W1 (Benzimidazole Analogue)
- Bioactivity : W1’s 2,4-dinitrophenyl group enhances electrophilicity, favoring covalent binding to microbial targets , whereas the target’s 2-oxopiperidine may enable reversible enzyme inhibition.
- Thermal Stability : W1’s benzimidazole core (mp >200°C) likely exceeds the target compound’s stability due to aromatic stacking , though the oxopiperidine’s lactam ring could confer moderate thermal resistance (mp ~180–190°C inferred from ).
Mechanistic and Pharmacokinetic Insights
- Target Engagement : The imidazole ring in the target compound may chelate metal ions (e.g., Zn²⁺), similar to zinc-binding motifs in , while the 2-oxopiperidine mimics transition states in protease or kinase catalysis .
- Metabolism : The oxopiperidine’s lactam group may resist hepatic oxidation better than the primary amines in 3-(2-methyl-1H-imidazol-1-yl)aniline .
Biological Activity
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, a compound with significant potential in pharmacological applications, has been studied for its biological activity across various contexts. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring and a piperidine moiety, which are known to contribute to various biological activities. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the imidazole and piperidine components may enhance binding affinity to various targets, influencing processes such as:
- Cell proliferation
- Apoptosis
- Inflammation modulation
Antitumor Activity
Several studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing imidazole rings have shown promising results against various cancer cell lines:
These findings suggest that modifications in the structure can lead to enhanced antitumor activity.
Antimicrobial Activity
Research has also indicated that imidazole derivatives exhibit antimicrobial properties. Compounds similar to the target molecule have demonstrated effectiveness against bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Study on Antitumor Agents
A study conducted on a series of acetohydrazide derivatives, which share structural similarities with the compound , revealed significant antitumor activity. The study utilized an MTT assay to determine the effectiveness against several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound has favorable ADME properties, although further investigations are necessary to assess its safety profile comprehensively.
Q & A
Q. What are the optimal synthetic conditions for this compound?
The synthesis involves multi-step reactions, including 1,3-dipolar cycloaddition and amide coupling. Key parameters include:
- Solvent system : A t-BuOH/H₂O (3:1) mixture enhances reaction efficiency by balancing solubility and polarity .
- Catalyst : Copper(II) acetate (10 mol%) accelerates cycloaddition reactions, as shown in analogous triazole syntheses .
- Reaction monitoring : TLC with hexane:ethyl acetate (8:2) ensures real-time tracking of intermediates .
- Purification : Recrystallization in ethanol yields high-purity products (>95%) .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR :
- ¹H NMR resolves aromatic protons (δ 7.2–8.6 ppm) and imidazole/piperidinyl protons (δ 2.5–5.5 ppm) .
- ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
Q. How can reaction yields be improved during amide bond formation?
- Use coupling agents like HATU or EDCI to activate carboxylic acids.
- Maintain anhydrous conditions and inert atmospheres to prevent side reactions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques : HSQC and HMBC correlations differentiate imidazole C-H bonds (δ ~7.5 ppm) from piperidinyl protons (δ ~2.5–3.5 ppm) .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes in the piperidinyl ring .
- Isotopic labeling : ¹⁵N-labeled intermediates clarify nitrogen environments in imidazole and amide groups .
Q. What computational strategies predict biological target interactions?
- Molecular docking : Aligns the compound’s imidazole and ethanediamide moieties with enzyme active sites (e.g., kinases or GPCRs). Docking poses from analogous compounds (e.g., triazole derivatives) suggest binding modes .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Asp113 in kinases) .
Q. How do solvent polarity and catalysts influence regioselectivity in cycloaddition steps?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, favoring triazole formation .
- Catalyst modulation : Cu(I) vs. Cu(II) alters reaction pathways—Cu(I) promotes "click" chemistry with faster kinetics, while Cu(II) may reduce byproducts in sensitive substrates .
Q. What strategies mitigate side reactions during piperidinyl oxidation?
- Protecting groups : Boc protection of the piperidine nitrogen prevents unwanted ring-opening during oxidation .
- Low-temperature conditions : Slow addition of oxidizing agents (e.g., mCPBA) at –20°C minimizes over-oxidation .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed HRMS data?
- Isotopic pattern analysis : Confirm the presence of chlorine/bromine (if applicable) using isotopic peaks (e.g., M+2 for Cl).
- Adduct identification : Check for sodium/potassium adducts ([M+Na]⁺), which shift m/z by ~22 Da .
Q. Why might biological activity vary between batches despite identical synthetic protocols?
Q. Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (pH, stirring rate) rigorously, as minor variations impact yield .
- Data validation : Cross-reference spectral data with structurally similar compounds (e.g., and ) to resolve ambiguities .
- Target prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank potential biological targets before experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
